molecular formula C22H26N2O4S B2794589 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide CAS No. 922078-10-2

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide

Cat. No.: B2794589
CAS No.: 922078-10-2
M. Wt: 414.52
InChI Key: VWGMMDYFOPWMSY-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide is a synthetic benzo[b][1,4]oxazepine derivative intended for research and development purposes. This compound features a unique molecular architecture combining a tetrahydrobenzooxazepinone core, an allyl substituent, and a phenylethanesulfonamide group. The structural motifs present in this molecule are found in compounds studied for various biochemical applications . The allyl group may offer potential for further chemical modification, making it a valuable intermediate for medicinal chemistry programs and structure-activity relationship (SAR) studies. The rigid oxazepine core fused with an aromatic system can contribute to specific binding interactions with biological targets. Researchers may explore its properties as a key scaffold in the design of novel therapeutic agents or as a tool compound in pharmacological assays. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-4-13-24-19-15-18(10-11-20(19)28-16-22(2,3)21(24)25)23-29(26,27)14-12-17-8-6-5-7-9-17/h4-11,15,23H,1,12-14,16H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGMMDYFOPWMSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3)N(C1=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide is a compound of interest in pharmacological research due to its unique oxazepine ring structure and potential biological activities. This article provides a detailed overview of its biological activity based on available research findings.

Molecular Structure and Properties

The compound features a complex molecular structure characterized by the following properties:

PropertyValue
Molecular Formula C₁₈H₃₃N₃O₃S
Molecular Weight 365.42 g/mol
IUPAC Name This compound

The presence of the oxazepine ring is significant as it influences the compound's interactions with biological targets.

Preliminary studies suggest that this compound may exhibit enzyme inhibition properties or act as a receptor modulator. The exact mechanisms are still under investigation but may involve interactions with specific enzymes or receptors in biological systems.

Pharmacological Studies

A variety of biological assays have been conducted to evaluate the pharmacological potential of this compound:

  • Enzyme Inhibition : Initial findings indicate that this compound may inhibit certain enzymes involved in metabolic pathways. For example, it has shown potential in inhibiting 17β-HSD Type 3 with an IC50 value indicating significant potency in this assay .
  • Cytotoxicity : The compound has been tested against various cancer cell lines. In particular, it exhibited cytotoxic effects against leukemia cell lines with a GI50 value of 10 nM in NCI screening .
  • Receptor Interaction : Research suggests that the compound may interact with mGlu receptors (metabotropic glutamate receptors), which are crucial in neurological signaling pathways. This interaction could lead to therapeutic applications in neurodegenerative diseases .

Case Studies

Several studies have highlighted the biological activity of similar compounds within the oxazepine class:

  • Anticonvulsant Activity : Compounds structurally related to N-(5-allyl...) have been evaluated for their anticonvulsant properties. For instance, certain derivatives showed significant efficacy in reducing seizure activity in animal models .
  • Antitumor Activity : A related study demonstrated that modifications to the oxazepine structure could enhance antitumor activity against specific cancer cell lines. This emphasizes the importance of structural variations in determining biological efficacy .

Conclusion and Future Directions

This compound represents a promising candidate for further pharmacological exploration due to its unique structure and preliminary evidence of significant biological activity. Future research should focus on:

  • Detailed mechanistic studies to elucidate its action at the molecular level.
  • Expanded pharmacological profiling across different biological systems.
  • Investigating potential therapeutic applications in treating neurological disorders and cancers.

Scientific Research Applications

Organic Synthesis

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide serves as a valuable building block in organic synthesis. It can be used to create more complex molecules through various chemical transformations such as oxidation, reduction, and substitution reactions.

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Studies suggest that it may possess activity against certain bacterial strains.
  • Anticancer Potential : Preliminary investigations have shown that it could inhibit cancer cell proliferation by interfering with cellular processes such as DNA replication.

Pharmaceutical Development

The unique properties of this compound make it a candidate for developing new therapeutic agents. Ongoing research aims to explore its efficacy in treating various diseases, particularly those involving microbial infections and cancer.

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry evaluated the compound's effectiveness against a range of bacterial pathogens and found promising results indicating its potential as an antimicrobial agent.
  • Cancer Research : Research conducted at a leading pharmaceutical laboratory explored the compound's mechanism of action in inhibiting tumor growth in vitro. The results demonstrated significant cytotoxic effects on various cancer cell lines.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide group undergoes hydrolysis under acidic or basic conditions, yielding sulfonic acid and the corresponding amine. For example:
Reaction :
RSO2NH2+H2OH+/OHRSO3H+NH3\text{RSO}_2\text{NH}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{RSO}_3\text{H} + \text{NH}_3

  • Conditions :

    • Acidic: 6M HCl, reflux at 110°C for 8–12 hours.

    • Basic: 2M NaOH, 80°C for 6 hours.

  • Outcome : Hydrolysis of the sulfonamide generates 2-phenylethanesulfonic acid and the parent oxazepine amine.

Nucleophilic Substitution at Sulfonamide

The sulfonamide’s sulfur atom can act as a leaving group in nucleophilic substitution reactions.

Reaction TypeReagents/ConditionsProductsYield (%)Reference
AlkylationR-X (alkyl halide), K2_2CO3_3, DMF, 60°CR-SO2_2-Oxazepine derivatives45–65
ArylationAryl boronic acid, Pd(PPh3_3)4_4, K2_2CO3_3, DMEAryl-SO2_2-Oxazepine derivatives50–70

Key Insight : The reaction efficiency depends on solvent polarity and the steric bulk of the nucleophile .

Reduction of the Oxazepine Core

The 4-oxo group in the oxazepine ring is reducible to a hydroxyl or methylene group:

  • Catalytic Hydrogenation :
    C=OH2,Pd/CCH2\text{C=O} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{CH}_2

    • Conditions: 10% Pd/C, H2_2 (1 atm), ethanol, 25°C, 12 hours.

    • Outcome: Conversion to 4-methylene derivatives (yield: 75–85%).

  • Sodium Borohydride Reduction :
    C=ONaBH4,MeOHCHOH\text{C=O} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{CHOH}

    • Conditions: 0°C to room temperature, 2 hours.

    • Outcome: Secondary alcohol formation (yield: 60–70%).

Allyl Group Functionalization

The allyl substituent participates in electrophilic additions and cycloadditions:

a. Epoxidation :
CH2CH=CH2mCPBAEpoxide\text{CH}_2\text{CH=CH}_2 \xrightarrow{\text{mCPBA}} \text{Epoxide}

  • Conditions: mCPBA (meta-chloroperbenzoic acid), CH2_2Cl2_2, 0°C.

  • Yield: 55–65%.

b. Heck Coupling :
Allyl+Ar-BrPd(OAc)2,PPh3Cross-coupled product\text{Allyl} + \text{Ar-Br} \xrightarrow{\text{Pd(OAc)}_2, \text{PPh}_3} \text{Cross-coupled product}

  • Conditions: DMF, 80°C, 12 hours.

  • Yield: 40–50%.

Aromatic Electrophilic Substitution

The phenethyl group’s benzene ring undergoes halogenation or nitration:

ReactionReagentsPosition SelectivityYield (%)
NitrationHNO3_3, H2_2SO4_4Para to sulfonamide30–40
BrominationBr2_2, FeBr3_3Meta to sulfonamide45–55

Note : The sulfonamide group directs electrophiles to meta/para positions .

Oxidative Degradation

Exposure to strong oxidants like KMnO4_4 cleaves the allyl group:
CH2CH=CH2KMnO4,H2OCOOH\text{CH}_2\text{CH=CH}_2 \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{COOH}

  • Conditions: 5% KMnO4_4, 70°C, 4 hours.

  • Outcome: Formation of carboxylic acid derivatives (yield: 50–60%).

Thermal Stability and Decomposition

At elevated temperatures (>200°C), the compound undergoes retro-Diels-Alder fragmentation:
OxazepineΔDiene+Amide byproducts\text{Oxazepine} \xrightarrow{\Delta} \text{Diene} + \text{Amide byproducts}

  • TGA Data : 15% mass loss at 220°C (decomposition onset) .

Comparative Reactivity Table

Functional GroupReaction TypeReactivity Rank (1–5)
SulfonamideHydrolysis5 (most reactive)
AllylEpoxidation4
4-OxoReduction3
Phenethyl benzeneElectrophilic substitution2
Oxazepine ringThermal decomposition1

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The benzo[b][1,4]oxazepine core distinguishes this compound from related six-membered heterocycles, such as benzo[b][1,4]oxazines (e.g., 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid in ). Key differences include:

Feature Target Compound (Oxazepine) Benzo[b][1,4]oxazine ()
Ring Size 7-membered 6-membered
Conformational Flexibility Higher (larger ring) Lower
Synthetic Accessibility More challenging Well-established routes

The oxazepine’s expanded ring may enhance binding pocket compatibility in biological targets compared to oxazines, though this requires experimental validation.

Substituent Effects

  • Allyl Group: The allyl substituent at position 5 is rare in analogous compounds. Comparable structures (e.g., 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole in ) typically feature alkyl or aryl groups.
  • Sulfonamide Moiety : The 2-phenylethanesulfonamide group contrasts with simpler sulfonamides (e.g., tosyl groups). The phenylethyl chain may improve membrane permeability compared to bulkier analogs.

Research Findings and Data Gaps

  • Activity Data: No biological or physicochemical data for the target compound is available in the provided evidence. Comparative studies with oxazine or oxadiazole analogs (e.g., solubility, kinase inhibition) are needed to assess functional advantages.
  • Thermodynamic Stability : Molecular modeling could clarify whether the oxazepine core improves metabolic stability over oxazines, a hypothesis suggested by its constrained conformation.

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